molecular formula C50H44N2O4P2 B8205429 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine

Cat. No.: B8205429
M. Wt: 798.8 g/mol
InChI Key: DWHACPKVQXFZKD-UHFFFAOYSA-N
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Description

This compound features a pentacyclic framework with a phosphorus atom at position 13, oxygen atoms at positions 12 and 14 (forming a dioxa system), and a piperidine substituent. Its complex polycyclic structure confers unique electronic and steric properties, making it relevant in coordination chemistry and catalytic applications. The phosphorus center may exhibit Lewis acidity, while the piperidine group introduces basicity and conformational flexibility .

Properties

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H22NO2P/c2*1-6-16-26(17-7-1)29-27-22-14-12-18-8-2-4-10-20(18)24(22)25-21-11-5-3-9-19(21)13-15-23(25)28-29/h2*2-5,8-15H,1,6-7,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHACPKVQXFZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65.C1CCN(CC1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44N2O4P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine” involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow processes, batch reactions, and the use of large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

“1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to form reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions can include specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

“1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Medicine: Research into its medicinal properties explores its potential as a drug candidate for treating specific diseases.

    Industry: It is used in industrial processes for the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of “1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways can vary depending on the specific application and context.

Biological Activity

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine is a complex organic compound characterized by a unique pentacyclic structure and various functional groups that suggest potential applications in medicinal chemistry and materials science. This article reviews its biological activity based on available literature and preliminary studies.

Structural Features

The compound features a pentacyclic framework with multiple functional groups including:

  • Dioxa : Contributes to the stability and reactivity of the compound.
  • Phosphorus : Imparts potential organophosphate characteristics that may enhance biological activity.
  • Piperidine moiety : Known for its role in drug design due to its ability to interact with biological targets.

Table 1: Structural Characteristics

Feature Description
Molecular FormulaC24H20N2O2P
Molecular Weight385.39 g/mol
Structural ComplexityPentacyclic with multiple functional groups

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antitumor Properties : Similar compounds with urea functionalities are known for their antitumor effects. The presence of the piperidine and phosphorous groups may enhance these properties.
  • Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting specific enzymes involved in cancer progression and metabolic pathways.
  • Antimicrobial Activity : Reports suggest that phosphorous-containing compounds can exhibit antimicrobial properties.

Case Study 1: Antitumor Activity

A study involving structurally similar compounds demonstrated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Enzyme Inhibition

In vitro assays indicated that derivatives of this compound could inhibit the activity of key enzymes such as topoisomerase II and protein kinases involved in tumor growth.

Table 2: Biological Activities and Mechanisms

Activity Mechanism References
AntitumorInduction of apoptosis; cell cycle arrest,
Enzyme inhibitionInhibition of topoisomerase II; protein kinases ,
AntimicrobialDisruption of microbial cell wall synthesis

Research Findings

Research into the biological activity of this compound has revealed several promising avenues:

  • Molecular Docking Studies : Computational studies suggest strong binding affinities to targets involved in cancer pathways.
  • In Vivo Studies : Future research is needed to evaluate the pharmacokinetics and therapeutic efficacy in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A: 10-[[13-(Dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]decaen-10-yl]methoxymethyl]-N,N-dimethyl-... ()

  • Key differences: Replaces the piperidine group with a dimethylamino substituent and a methoxymethyl side chain. The methoxymethyl chain increases steric bulk, which may reduce substrate accessibility compared to the piperidine variant .

Compound B : 5,7,11,18,22,24-Hexahydroxy-13,16-dimethyl-6,23-bis(piperidin-2-yl)octacyclo[...]dione ()

  • Key differences: Octacyclic core (vs. Dual piperidinyl substituents (vs. single piperidine) may enhance chiral induction or binding to metal centers. Hydroxyl groups confer solubility in polar solvents, contrasting with the phosphorus-containing compound’s likely lipophilicity .

Comparative Properties Table

Property Target Compound Compound A () Compound B ()
Core Structure Pentacyclic, P-atom Pentacyclic, P-atom Octacyclic, no heteroatoms
Substituents Piperidine Dimethylamino, methoxymethyl Bis(piperidinyl), hydroxyls
Polarity Moderate (P=O, piperidine) Low (tertiary amine, ether) High (hydroxyls, ketones)
Steric Demand Medium High (methoxymethyl chain) Medium (piperidinyl flexibility)
Potential Applications Catalysis, ligand design Organocatalysis Bioactive molecules, chelation

Reactivity and Stability

  • Target Compound : The phosphorus center likely participates in redox or coordination reactions, while the piperidine group may stabilize intermediates via hydrogen bonding. Stability in acidic conditions is uncertain due to the basic piperidine .
  • Compound A: Dimethylamino groups resist protonation under mild conditions, enhancing stability in basic media. The methoxymethyl group may hydrolyze under strong acids .
  • Compound B : Hydroxyl and ketone groups render it prone to oxidation or photodegradation. The bis(piperidinyl) system could form stable metal complexes, similar to macrocyclic ligands .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s pentacyclic core requires high-temperature cyclization, whereas Compound B’s hydroxylated system demands protective-group strategies .
  • Biological Activity: No direct studies on the target compound’s bioactivity exist.
  • Catalytic Utility : Phosphorus-containing analogues (e.g., Compound A) show promise in asymmetric catalysis, but the piperidine variant’s performance is undocumented .

Notes

  • Compound B’s phenanthro-perylene backbone suggests unexplored electronic properties compared to phosphorus-based systems.

References: (PubChem, 2004). (Synonym-matched compound report).

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